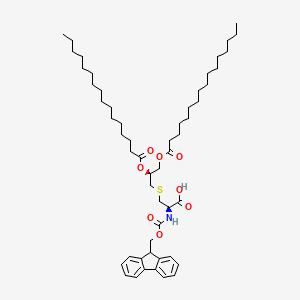
Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH
Descripción general
Descripción
“Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH” is a derivative of the amino acid cysteine, which is used in the synthesis of peptides . The “Fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group .
Synthesis Analysis
The synthesis of this compound involves the Fmoc-based solid phase synthesis of peptide a-thioesters . This method is not straightforward due to the instability of the thioester moiety to repeated piperidine treatments used for Fmoc deprotection . A novel C-terminal -(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed .Molecular Structure Analysis
The molecular structure of this compound is determined by the arrangement of its constituent atoms and the bonds between them. The Fmoc group provides a protective function during the synthesis process . The C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the amide-to-thioester rearrangement and the native chemical ligation (NCL) reaction . The NCL reaction has revolutionized the field of protein synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure and the nature of its constituent atoms. The Fmoc group provides stability during the synthesis process . The choice of linker determines the C-terminal functional group in the final product .Aplicaciones Científicas De Investigación
- Application : Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH is used in solid-phase peptide synthesis (SPPS). In SPPS, the C-terminal amino acid residue of the target peptide is attached to an insoluble support via its carboxyl group . This method allows efficient production of custom peptides, aiding studies in cell biology, drug development, and disease biomarkers.
- Application : Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH can participate in native chemical ligation (NCL) reactions. For instance, it can form a thioester intermediate, enabling one-pot reactions with other peptide fragments . This approach aids in constructing complex biomolecules.
Peptide Synthesis and Solid Phase Peptide Synthesis (SPPS)
Chemical Ligation Strategies
Mecanismo De Acción
Target of Action
Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH, also known as N-alpha-(fluoren-9-ylmethoxycarbonyl)-S-[2,3-bis(palmitoyloxy)-(2R)-propyl]-®-cysteine, is primarily used in the field of peptide synthesis . Its primary targets are the peptide chains that are being synthesized . These peptide chains play a crucial role in the production of proteins, which are fundamental to the structure and function of cells .
Mode of Action
This compound operates through a process known as Fmoc-based solid phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the amino terminus of the peptide chain during synthesis . It is removed by a base, typically piperidine , allowing the next amino acid in the sequence to be added. This process is repeated until the desired peptide sequence is achieved .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the native chemical ligation (NCL), a method used for the convergent synthesis of proteins . The compound is used to create peptide thioester surrogates, which can be directly used in NCL . This process involves an amide-to-thioester rearrangement, reminiscent of the first step of intein-promoted in vivo protein splicing .
Pharmacokinetics
For instance, the stability of the thioester moiety to repeated piperidine treatments used for Fmoc deprotection is crucial .
Result of Action
The result of the action of Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH is the successful synthesis of peptide chains . These chains can then be used in the production of proteins, which have numerous biological functions, including acting as enzymes, hormones, and structural components of cells .
Action Environment
The action of Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH is influenced by various environmental factors. For instance, the pH level is crucial for the success of the native chemical ligation process . Additionally, the compound’s action can be affected by the presence of other reagents and the temperature of the reaction .
Direcciones Futuras
The future directions in the research and application of this compound could involve the development of more efficient and straightforward methods for the synthesis of peptide a-thioesters . Additionally, the use of this compound in the synthesis of bio-inspired peptide crypto-thioesters represents a promising area of research .
Propiedades
IUPAC Name |
(2R)-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43-,49-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJKCVLFJLXANK-UCNLINEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cys((S)-2,3-di(palmitoyloxy)-propyl)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



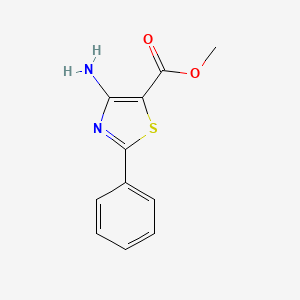
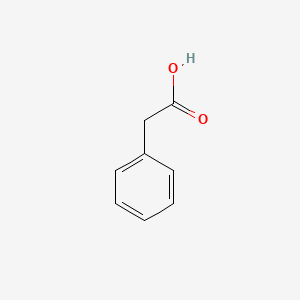



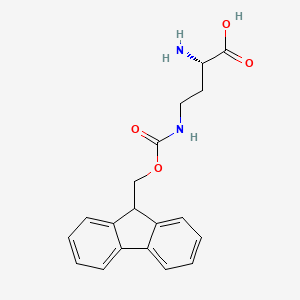

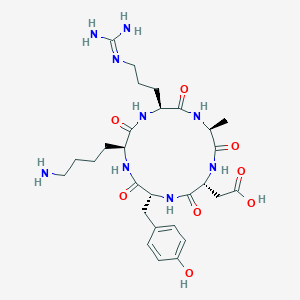

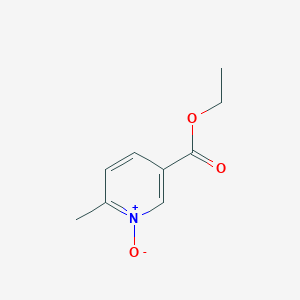
![L-Valine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl]-](/img/structure/B3395813.png)
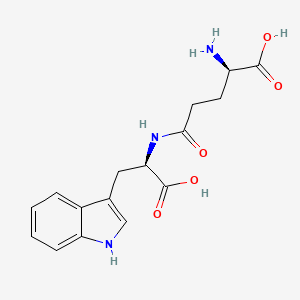
![4-Penten-1-one, 1-spiro[4.5]dec-7-en-7-yl-](/img/structure/B3395830.png)
![4-Nitro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine](/img/structure/B3395836.png)